molecular formula C15H22N2O3 B2780254 1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea CAS No. 1421459-80-4

1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea

Cat. No. B2780254
CAS RN: 1421459-80-4
M. Wt: 278.352
InChI Key: SCOKLCUPRGDOCZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,4-dioxane ring, a urea group (-NH-CO-NH2), and a phenethyl group. The 1,4-dioxane ring is a six-membered oxygen-containing heterocycle, and is relatively stable. The urea group can participate in hydrogen bonding, which could affect the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The urea group could potentially undergo reactions at the carbonyl carbon or at the nitrogen atoms. The 1,4-dioxane ring is relatively unreactive under mild conditions, but can be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could result in hydrogen bonding, which might increase its boiling point and water solubility compared to compounds of similar molecular weight. The 1,4-dioxane ring could contribute to the compound’s overall stability .

Scientific Research Applications

Polymerization and Material Science Applications A study on the ring-opening polymerization of 3-methyl-1,4-dioxan-2-one mediated by catalytic systems led to the development of a new polymer comprised of perfectly alternating lactic acid and ethylene oxide repeat units. This polymer, characterized for its thermodynamic parameters and glass transition temperature, suggests potential applications in biodegradable plastics and as a plasticizing agent for polylactide, indicating the relevance of dioxane derivatives in developing sustainable materials (Bechtold, Hillmyer, & Tolman, 2001).

Environmental Remediation Research into the degradation of 1,4-dioxane in water using advanced oxidation technologies highlights the compound's recalcitrant nature and the effectiveness of certain treatments in its removal. This work is significant in addressing water contamination issues, suggesting that derivatives of 1,4-dioxane could also be subjects of environmental remediation studies (Vescovi, Coleman, & Amal, 2010).

Catalysis and Organic Synthesis Investigations into intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by gold(I) complexes present an application in catalysis and organic synthesis. The high yield and regioselectivity achieved in these reactions underscore the versatility of dioxane and urea derivatives in facilitating complex organic transformations (Zhang, Lee, & Widenhoefer, 2009).

Biodegradation Studies The kinetics of 1,4-dioxane biodegradation by monooxygenase-expressing bacteria provide insights into microbial pathways for the removal of persistent organic pollutants. This research is crucial for developing bioremediation strategies for compounds that are challenging to degrade, including various dioxane derivatives (Mahendra & Alvarez-Cohen, 2006).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the urea group and phenethyl group could suggest potential for biological activity, as these groups are found in a number of bioactive compounds .

Safety and Hazards

As with any chemical compound, handling “1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical properties, reactivity, and biological activity. It could potentially be investigated for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)-1-methyl-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-17(11-14-12-19-9-10-20-14)15(18)16-8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOKLCUPRGDOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COCCO1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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